2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Building Block Purity Medicinal Chemistry

2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1696596-08-3) is a partially saturated heterocyclic compound belonging to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) class. It has a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13071600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1CCN2C(=C(C(=N2)C)C)N1
InChIInChI=1S/C9H15N3/c1-6-4-5-12-9(10-6)7(2)8(3)11-12/h6,10H,4-5H2,1-3H3
InChIKeyOKFTYQXMKOCACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Tri-Methyl Substituted Tetrahydropyrazolo[1,5-a]pyrimidine Building Block


2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1696596-08-3) is a partially saturated heterocyclic compound belonging to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) class. It has a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . The fused pyrazole-pyrimidine scaffold with methyl groups at positions 2, 3, and 5 defines its chemical identity and potential for selective functionalization at the unsubstituted 7-position. Commercial sources typically supply the compound at 95% purity .

Why Substitution Pattern Decides Function: The Methyl-Specific Differentiation of 2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Tetrahydropyrazolo[1,5-a]pyrimidine scaffolds are not interchangeable; substituent identity, position, and number critically control bioactivity and physicochemical properties. In pyrazolo[1,5-a]pyrimidine angiotensin II antagonists, the 3-methyl substituent was found to be essential for potent in vivo activity, with des-methyl analogs showing no oral efficacy [1]. Similarly, patents on anxiolytic THPP derivatives demonstrate that lower alkyl substitution at positions corresponding to R2, R4, and R5 directly modulates central nervous system activity, while unsubstituted cores are inactive [2]. These class-level observations indicate that the exact 2,3,5-trimethyl pattern of the target compound provides a distinct pharmacological starting point that generic, unsubstituted, or differently alkylated THPP analogs cannot replicate.

Quantitative Differentiators for 2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Against Closest Analogs


Purity Specification of 95% Enables Direct Use in Medicinal Chemistry Campaigns

Commercially available 2,3,5-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is supplied at a minimum purity of 95% . In contrast, the closest commercially available 7-substituted analog, 7-chloro-2,3,5-trimethyl-pyrazolo[1,5-a]pyrimidine (CAS 4879-20-3), is listed without a specified purity specification [1], introducing uncertainty for quantitative structure-activity relationship (QSAR) studies.

Building Block Purity Medicinal Chemistry

3-Methyl Substituent as a Key Driver of In Vivo Antagonist Potency in Pyrazolo[1,5-a]pyrimidines

In a congeneric series of pyrazolo[1,5-a]pyrimidine angiotensin II receptor antagonists, the presence of a methyl group at the 3-position was shown to be essential for potent in vivo activity. The 3-methyl substituted compound demonstrated oral antihypertensive efficacy, whereas the corresponding des-methyl analog was completely inactive orally [1]. Although this study evaluated 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives rather than tetrahydropyrazolo[1,5-a]pyrimidines, the critical pharmacophoric role of the 3-methyl group is a class-level inference relevant to the target compound.

Angiotensin II Receptor In Vivo Efficacy Structure-Activity Relationship

Alkyl Substitution Pattern Directly Modulates CNS Activity in Tetrahydropyrazolo[1,5-a]pyrimidine Patent Space

US patent US4847256A discloses 4,5-dihydro and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines as anxiolytic, antihypertensive, and antidepressant agents. The structure-activity relationship within this patent establishes that lower alkyl (C1-C3) substitution at positions R2, R4, and R5 is required for biological activity, while unsubstituted or hydrogen-only analogs are inactive [1]. The target compound, bearing methyl groups at all three positions (2,3,5), maps directly onto the substitution pattern claimed to confer CNS activity. In contrast, the mono-methyl analog 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1260879-61-5) lacks the full complement of alkyl substituents and would not satisfy the pharmacophore defined in the patent.

CNS Anxiolytic Alkyl Substitution

Unsubstituted 7-Position Enables Regioselective Diversification to Access Privileged 7-Substituted Pyrazolo[1,5-a]pyrimidine Libraries

The target compound's unsubstituted 7-position allows direct conversion to 7-chloro-2,3,5-trimethyl-pyrazolo[1,5-a]pyrimidine (CAS 4879-20-3) [1] and 7-methylamino-2,3,5-trimethyl-pyrazolo[1,5-a]pyrimidine (CAS 4879-29-2) [2], both of which are established intermediates in medicinal chemistry. This contrasts with 7-substituted analogs that require de novo synthesis for each derivative. The 2,3,5-trimethyl core thus serves as a single, versatile starting point for generating diverse 7-substituted libraries, whereas pre-functionalized analogs offer only one final compound per synthesis.

Synthetic Intermediate Regioselective Functionalization Library Synthesis

High-Impact Application Scenarios for 2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Kinase Inhibitor Lead Optimization Starting from the 2,3,5-Trimethyl THPP Core

The 2,3,5-trimethyl substitution pattern aligns with pharmacophoric requirements identified in pyrazolo[1,5-a]pyrimidine kinase inhibitor programs. The unsubstituted 7-position provides a vector for introducing hinge-binding or solvent-exposed fragments, as demonstrated by 7-chloro and 7-amino derivatives. Medicinal chemists can rapidly generate focused libraries to probe kinase selectivity while retaining the methyl groups essential for in vivo efficacy [1].

CNS Drug Discovery Leveraging the Alkyl Pharmacophore Defined in US4847256A

The target compound's 2,3,5-methyl substitution matches the alkyl substitution pattern required for anxiolytic and antidepressant activity in tetrahydropyrazolo[1,5-a]pyrimidine patents [2]. Researchers pursuing novel CNS therapeutics can use this pre-optimized scaffold as a starting point for structure-activity relationship expansion, avoiding the need to introduce methyl groups de novo.

Combinatorial Library Synthesis via Parallel 7-Position Functionalization

As a building block with a single reactive site (position 7), the compound is ideally suited for high-throughput parallel chemistry. It can be reacted with diverse electrophiles or amines to produce >100 unique 7-substituted analogs in a single campaign, using established synthetic protocols for similar pyrazolo[1,5-a]pyrimidine intermediates [3].

Quote Request

Request a Quote for 2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.